The Strategic Utility of 1,4-Dimethyl-1H-pyrazole-3-carbaldehyde in Heterocyclic Synthesis and Drug Discovery
The Strategic Utility of 1,4-Dimethyl-1H-pyrazole-3-carbaldehyde in Heterocyclic Synthesis and Drug Discovery
Executive Summary
As a Senior Application Scientist, I frequently evaluate building blocks that offer both structural rigidity and predictable reactivity. 1,4-Dimethyl-1H-pyrazole-3-carbaldehyde (CAS 861585-27-5) represents a specialized, high-value intermediate in modern heterocyclic chemistry[1]. Unlike unsubstituted pyrazoles, the precise N1 and C4 methylation pattern sterically and electronically locks the pyrazole core, directing downstream reactivity exclusively to the C3-carbaldehyde vector. This unique structural motif serves as a critical pharmacophore in the development of kinase inhibitors, anti-inflammatory agents, and advanced agrochemicals[2]. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic synthesis, and downstream applications.
Physicochemical Profiling & Structural Dynamics
Understanding the solvation thermodynamics and physical properties of this compound is essential for optimizing reaction yields and purification processes[3]. The molecule exhibits a distinct amphiphilic character: the pyrazole-carbaldehyde core provides polar hydrogen-bond acceptor sites, while the methyl groups impart significant lipophilicity[1].
| Property | Value |
| CAS Number | 861585-27-5 |
| IUPAC Name | 1,4-dimethylpyrazole-3-carbaldehyde |
| Molecular Formula | C6H8N2O |
| Molecular Weight | 124.14 g/mol |
| Physical State | Pale yellow to off-white solid/liquid (temperature dependent) |
| Purity Standard | Typically ≥ 95% (HPLC/GC) |
| Solubility Profile | Soluble in DMF, DMSO, DCM, EtOAc; slightly soluble in H2O |
| Storage Conditions | 2-8°C, sealed under inert gas (Argon/N2) to prevent oxidation |
Data synthesized from commercial safety and specification sheets[3][4].
Mechanistic Synthesis Pathways
The most robust and scalable route to pyrazole-3-carbaldehydes is the Vilsmeier-Haack formylation of the corresponding hydrazone precursors or direct formylation of substituted pyrazoles[5]. The reaction utilizes phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF). DMF acts as both the solvent and the formylating agent, reacting with POCl3 to generate the highly electrophilic chloromethyleneiminium ion (Vilsmeier reagent)[5]. The subsequent electrophilic attack on the pyrazole core, followed by aqueous hydrolysis, yields the target carbaldehyde[5].
Fig 1. Vilsmeier-Haack synthetic workflow for 1,4-dimethyl-1H-pyrazole-3-carbaldehyde.
Chemical Reactivity & Downstream Applications
The C3-aldehyde is highly susceptible to nucleophilic attack, making it an ideal anchor for structural diversification in drug discovery[1].
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Reductive Amination: Reaction with primary or secondary amines yields substituted pyrazole-3-methylamines, which are prevalent in central nervous system (CNS) drug candidates and antitubercular agents[6].
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Oxidative Amidation: The aldehyde can be directly converted into pyrazole-3-carboxamides or thioamides using elemental sulfur or hydrogen peroxide, generating potent kinase inhibitor scaffolds[2].
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Schiff Base Condensation: Condensation with anilines or hydrazines produces highly conjugated systems utilized in optical materials and metal-chelating ligands[7].
Fig 2. Pharmacological signaling pathway of pyrazole-3-carboxamide kinase inhibitors.
Experimental Protocols
As a principle of good scientific practice, every protocol must be a self-validating system. The methodologies below detail not just the steps, but the causality behind the chemical choices.
Protocol 1: Vilsmeier-Haack Synthesis of 1,4-Dimethyl-1H-pyrazole-3-carbaldehyde
Objective: Formylate the pyrazole core while preventing localized degradation and side reactions.
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Reagent Preparation: Charge a dry, argon-purged round-bottom flask with anhydrous DMF (3.0 eq) and cool to 0°C using an ice-water bath.
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Vilsmeier Reagent Formation: Add POCl3 (1.2 eq) dropwise over 15 minutes.
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Causality: The dropwise addition strictly controls the highly exothermic formation of the chloromethyleneiminium ion. A rapid addition leads to thermal decomposition of the reagent and darkening of the reaction mixture[5].
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Substrate Addition: Add the 1,4-dimethylpyrazole precursor (1.0 eq) dissolved in a minimal volume of anhydrous DMF.
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Cyclization/Formylation: Heat the reaction mixture to 60-65°C for 6 hours.
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Causality: Elevated thermal energy is required to overcome the activation energy barrier for the electrophilic aromatic substitution onto the pyrazole ring[7].
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Validation Checkpoint 1: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The reaction is deemed complete when the UV-active spot of the starting material is fully consumed.
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Aqueous Quench: Cool the mixture to room temperature and pour it slowly into vigorously stirred crushed ice. Neutralize to pH 7-8 using saturated aqueous NaHCO3.
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Causality: NaHCO3 is a weak base. Using a strong base like NaOH could trigger unwanted base-catalyzed aldol condensations or Cannizzaro-type disproportionation of the newly formed aldehyde[7].
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Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure[1].
Protocol 2: Reductive Amination for Lead Optimization
Objective: Convert the C3-carbaldehyde into a functionalized amine without over-reducing to the alcohol.
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Imine Formation: Dissolve 1,4-dimethyl-1H-pyrazole-3-carbaldehyde (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours.
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Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in small portions.
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Causality: NaBH(OAc)3 is chosen over NaBH4 because the electron-withdrawing acetate groups make it a milder hydride donor. It selectively reduces the iminium ion intermediate without reducing unreacted aldehyde, thereby preventing the formation of pyrazole-3-methanol byproducts[6].
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Validation Checkpoint 2: Quench a 10 µL aliquot in water/EtOAc and analyze the organic layer via LC-MS to confirm the mass of the product (M+H) and the absence of the aldehyde peak.
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Workup: Quench the reaction with saturated aqueous NaHCO3, extract with DCM, dry, and purify via flash chromatography.
Analytical Characterization & Validation
To validate the structural integrity of 1,4-dimethyl-1H-pyrazole-3-carbaldehyde, the following spectroscopic markers must be confirmed:
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1H NMR (400 MHz, CDCl3): The defining feature is the sharp singlet at ~9.9 ppm, corresponding to the aldehyde proton. The pyrazole C5 proton typically appears as a singlet around 7.3 - 7.5 ppm. The N1-methyl and C4-methyl groups will appear as distinct singlets at ~3.9 ppm and ~2.1 ppm, respectively[8].
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LC-MS (ESI+): Expected [M+H]+ at m/z 125.1.
References
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AK Scientific, Inc. "1,4-Dimethyl-1H-pyrazole-3-carbaldehyde Safety Data Sheet." aksci.com. 3
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BLD Pharm. "27258-32-8 | 1-Methyl-1H-pyrazole-3-carbaldehyde." bldpharm.com. 4
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Bakr F. Abdel-Wahab et al. "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." ARKIVOC 2011 (i) 196-245. 5
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BenchChem Technical Support Team. "2-phenethyl-2H-pyrazole-3-carbaldehyde | 956723-13-0." benchchem.com. 1
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Beilstein Journal of Organic Chemistry. "An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides." beilstein-journals.org. 2
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Asian Journal of Research in Chemistry. "Synthesis of 1,4-diphenyl-1H-pyrazole-3-carbaldehyde derivatives." ajrconline.org. 7
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Frontiers in Chemistry. "Synthetic approaches to potent heterocyclic inhibitors of tuberculosis: A decade review." frontiersin.org. 6
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MDPI. "Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors." mdpi.com. 8
Sources
- 1. 2-phenethyl-2H-pyrazole-3-carbaldehyde | 956723-13-0 | Benchchem [benchchem.com]
- 2. An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides [beilstein-journals.org]
- 3. aksci.com [aksci.com]
- 4. 27258-32-8|1-Methyl-1H-pyrazole-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. Frontiers | Synthetic approaches to potent heterocyclic inhibitors of tuberculosis: A decade review [frontiersin.org]
- 7. ajrconline.org [ajrconline.org]
- 8. mdpi.com [mdpi.com]
